Product packaging for 3,3-Dimethyl-5-oxovaleric acid(Cat. No.:CAS No. 77514-27-3)

3,3-Dimethyl-5-oxovaleric acid

Cat. No.: B8794392
CAS No.: 77514-27-3
M. Wt: 144.17 g/mol
InChI Key: CIBRWFVOWKXEFX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation within Organic Chemistry

The systematic name for 3,3-Dimethyl-5-oxovaleric acid under IUPAC nomenclature is 3,3-dimethyl-5-oxopentanoic acid. This name precisely describes its molecular structure: a five-carbon pentanoic acid chain with two methyl groups attached to the third carbon and a ketone (oxo) group at the fifth carbon. ontosight.ai

The structure of this compound consists of a five-carbon backbone. A carboxylic acid group (-COOH) is located at one end of the chain (C1). Two methyl groups (-CH3) are bonded to the third carbon atom (C3). A ketone group (>C=O) is present at the fifth carbon (C5). ontosight.ai Its molecular formula is C₇H₁₂O₃. ontosight.ai

Table 1: Structural and Chemical Identifiers for this compound

Identifier Value
IUPAC Name 3,3-dimethyl-5-oxopentanoic acid
Molecular Formula C₇H₁₂O₃ ontosight.ai
Key Functional Groups Carboxylic Acid, Ketone ontosight.ai

Historical Context and Early Academic Investigations of Related Keto Acids

Keto acids, also known as oxoacids, are organic compounds containing both a carboxylic acid and a ketone group. wikipedia.org Their study has a rich history, particularly concerning their roles in biological systems. Alpha-keto acids, where the ketone group is adjacent to the carboxylic acid, are crucial intermediates in metabolic pathways like the Krebs cycle and glycolysis. wikipedia.orgfiveable.me Prominent examples include pyruvic acid and oxaloacetic acid. wikipedia.org

Beta-keto acids, with the ketone at the second carbon from the carboxylic acid, such as acetoacetic acid, are known to be formed through the Claisen condensation. wikipedia.org Gamma-keto acids, like levulinic acid, have the ketone group at the third carbon from the carboxylic acid. wikipedia.org

Early research into keto acids was often linked to metabolic studies. For instance, the investigation of acetoacetic acid in the late 19th and early 20th centuries was connected to understanding diabetes, where it was identified as one of the "ketone bodies". nih.gov The synthesis of α-keto acids has been a subject of organic chemistry research for over a century, with early methods dating back to 1881. mdpi.com These foundational studies on various types of keto acids have paved the way for the investigation of more complex structures like this compound.

Significance of this compound as a Synthetic Target and Intermediate

The bifunctional nature of this compound, possessing both a nucleophilic carboxylic acid and an electrophilic ketone, makes it a valuable building block in organic synthesis. Keto acids, in general, are considered versatile platform molecules. mdpi.com They can participate in a range of chemical reactions, including esterification, nucleophilic addition to the carbonyl group, and reduction. mdpi.com

The structural features of this compound and its derivatives allow them to serve as intermediates in the synthesis of more complex molecules, including those with potential biological activity. For example, related structures are used as intermediates in the creation of pharmaceuticals. The ability to undergo various chemical transformations makes compounds like this compound useful in the development of new chemical entities and materials. ontosight.ai The general class of α-keto acids has been highlighted as an alternative to traditional acylating agents in organic synthesis, offering a "greener" reaction profile as the byproduct is often carbon dioxide. ucsf.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B8794392 3,3-Dimethyl-5-oxovaleric acid CAS No. 77514-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77514-27-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C7H12O3/c1-7(2,3-4-8)5-6(9)10/h4H,3,5H2,1-2H3,(H,9,10)

InChI Key

CIBRWFVOWKXEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3,3 Dimethyl 5 Oxovaleric Acid and Its Analogues

Established Chemical Synthesis Routes

Established methods for the synthesis of 3,3-dimethyl-5-oxovaleric acid and its analogues primarily rely on well-known organic reactions. These routes include the hydrolysis of precursor molecules, Friedel-Crafts acylation, and regioselective enolate alkylation, which have been refined over time to improve yields and purity.

Synthesis via Hydrolysis and Related Transformations of Precursors

One common approach to obtaining this compound involves the hydrolysis of its corresponding esters. This method is a standard procedure in organic synthesis. For instance, the ethyl ester of 3,3-dimethyl-5-oxohexanoic acid can be synthesized via the ozonolysis of isophorone (B1672270) in ethyl acetate, followed by treatment with ethanol (B145695) and sulfuric acid. prepchem.com The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. Similarly, the synthesis of related compounds, such as 3,3-dimethyl-2-oxobutyric acid, involves a hydrolysis step after a halogenation reaction of 3,3-dimethylbutyric acid. google.com The hydrolysis is typically carried out in the presence of an inorganic acid or base at temperatures ranging from 30°C to 80°C. google.com

Another related transformation is the conversion of alkylated acetoacetic esters. The acetoacetic ester synthesis allows for the creation of α-substituted methyl ketones. libretexts.org This process involves the alkylation of an acetoacetic ester, followed by hydrolysis and decarboxylation to yield the target ketone. libretexts.org This strategy can be adapted to produce analogues of this compound.

The table below summarizes key aspects of hydrolysis-based synthetic routes.

PrecursorKey TransformationReagents & ConditionsProductReference
Ethyl 3,3-dimethyl-5-oxohexanoateEster HydrolysisAcid or base catalysis3,3-Dimethyl-5-oxohexanoic acid
3,3-Dimethylbutyryl halideHalogenation followed by Hydrolysis1. Halogenating agent 2. Inorganic acid/base, 30-80°C3,3-Dimethyl-2-oxobutyric acid google.com
Alkylated Acetoacetic EsterHydrolysis and DecarboxylationNaOH followed by acidα-Alkyl substituted methyl ketone libretexts.org

Approaches Utilizing Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful and widely used method for the synthesis of aryl ketones, including analogues of this compound. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves reacting an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com The reaction typically proceeds to form monoacylated products because the resulting ketone is less reactive than the starting arene, preventing further acylation. organic-chemistry.org

For example, the synthesis of 5-(3,4-dimethylphenyl)-5-oxovaleric acid is achieved through the Friedel-Crafts acylation of 3,4-dimethylbenzene (o-xylene) with glutaric anhydride, using AlCl₃ as the catalyst in a solvent like dichloromethane (B109758) (DCM). To control the exothermic nature of the reaction, the addition of o-xylene (B151617) is often performed at low temperatures, such as in an ice bath. Similarly, 5-(3,4-dimethylphenyl)-3-methyl-5-oxovaleric acid can be synthesized by the Friedel-Crafts acylation of 3,4-dimethylbenzene with an appropriate acyl chloride.

The efficiency of Friedel-Crafts acylation can be influenced by several factors, including catalyst loading, solvent choice, and the nature of the substituents on the aromatic ring. For instance, increasing the stoichiometric ratio of AlCl₃ to the anhydride can enhance the electrophilicity of the acylating agent. Electron-donating groups on the aromatic ring, such as methyl groups, increase its reactivity towards acylation.

The following table outlines representative Friedel-Crafts acylation reactions for the synthesis of this compound analogues.

Aromatic SubstrateAcylating AgentCatalystSolventProductReference
3,4-DimethylbenzeneGlutaric anhydrideAlCl₃Dichloromethane5-(3,4-Dimethylphenyl)-5-oxovaleric acid
3,4-DimethylbenzeneSubstituted acyl chlorideAlCl₃Dichloromethane5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
IsobutylbenzeneAcetyl chlorideAlCl₃Dichloromethanep-Isobutylacetophenone google.com

Regioselective Enolate Alkylation Strategies

Regioselective enolate alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and is employed in the preparation of analogues of this compound. libretexts.orgpressbooks.pubmasterorganicchemistry.com This strategy involves the deprotonation of a carbonyl compound to form a nucleophilic enolate, which then reacts with an alkyl halide in an SN2 reaction. libretexts.orgpressbooks.pub The regioselectivity of the deprotonation, which determines which α-proton is removed, can often be controlled by the choice of base, solvent, and reaction temperature. quimicaorganica.org

For instance, the synthesis of 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid utilizes enolate alkylation to introduce the methyl group at the C-3 position. The process begins with the formation of a resonance-stabilized enolate by deprotonating the α-hydrogen of the corresponding ketone using a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH). This enolate then reacts with an alkylating agent, such as methyl iodide, to introduce the methyl group.

The malonic ester synthesis and the acetoacetic ester synthesis are classic examples that utilize enolate alkylation. libretexts.orgpressbooks.pubvaia.com In the malonic ester synthesis, diethyl malonate is deprotonated, alkylated, and then hydrolyzed and decarboxylated to yield a carboxylic acid. libretexts.orgvaia.com The acetoacetic ester synthesis follows a similar pathway with ethyl acetoacetate (B1235776) to produce a methyl ketone. libretexts.orgvaia.com These methods provide a reliable way to introduce alkyl groups at the α-position to a carbonyl group.

The table below details examples of regioselective enolate alkylation strategies.

Starting MaterialBaseAlkylating AgentKey IntermediateProductReference
5-(4-Methylphenyl)-5-oxopentanoic acidLDA or NaHMethyl iodideResonance-stabilized enolate3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid
Diethyl malonateSodium ethoxideAlkyl halideMalonate enolateα-Alkylated carboxylic acid libretexts.orgvaia.com
Ethyl acetoacetateSodium ethoxideAlkyl halideAcetoacetate enolateα-Alkylated methyl ketone libretexts.orgvaia.com

Advanced Synthetic Pathways

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for preparing this compound and its chiral analogues. These advanced pathways include catalytic approaches that offer improved efficiency and sustainability, as well as stereoselective methods that allow for the synthesis of specific enantiomers, which is crucial for applications in medicinal chemistry and materials science.

Catalytic Synthesis Approaches

Catalytic methods for the synthesis of this compound and related compounds are gaining prominence due to their potential for higher efficiency, milder reaction conditions, and reduced environmental impact. These approaches often utilize transition metal catalysts or biocatalysts to achieve transformations that are difficult or inefficient using traditional stoichiometric reagents.

One area of development is in catalytic Friedel-Crafts reactions. While traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acid catalysts, research is ongoing to develop more efficient catalytic systems. organic-chemistry.org For example, the use of solid acid catalysts, such as zinc oxide (ZnO) or poly(4-vinylpyridine) supported trifluoromethanesulfonic acid, has been explored for Friedel-Crafts acylations. organic-chemistry.orgsigmaaldrich.com

Biocatalysis also presents a promising avenue for the synthesis of these compounds. vulcanchem.com For instance, enzymatic cascades are being investigated for the synthesis of related oxo acids. vulcanchem.com The use of enzymes can offer high selectivity and operate under mild, environmentally friendly conditions.

The following table provides examples of catalytic approaches relevant to the synthesis of this compound and its analogues.

Reaction TypeCatalystSubstratesProductKey AdvantageReference
Friedel-Crafts AcylationZinc Oxide (ZnO)Arene, Acyl ChlorideAryl KetoneSolid, reusable catalyst organic-chemistry.org
Friedel-Crafts AcylationPoly(4-vinylpyridine) supported triflic acidArene, Acyl ChlorideAryl KetoneSolid, superacid catalyst sigmaaldrich.com
OxidationTEMPO3,3-Dimethyl-2-hydroxybutyric acid3,3-Dimethyl-2-oxobutyric acidAvoids heavy metal catalysts google.com
Aldol AdditionYfaU E. coli2-Oxoacids, FormaldehydeHydroxy acidBiocatalytic, aqueous media csic.es

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to synthesize chiral analogues of this compound is of significant interest, particularly for the preparation of enantiomerically pure compounds for pharmaceutical applications. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

One powerful strategy for asymmetric synthesis is the use of chiral auxiliaries. The Evans asymmetric alkylation, for example, employs chiral oxazolidinones derived from amino acids to direct the alkylation of an enolate to a specific face, resulting in high stereoselectivity. uwindsor.ca After the alkylation, the chiral auxiliary can be removed to yield the desired chiral product. uwindsor.ca

Asymmetric Michael additions are another important tool. For instance, the synthesis of a chiral precursor to the drug ramelteon (B1678794) involves an asymmetric Michael addition of dimethyl malonate to an α,β-unsaturated aldehyde, catalyzed by a chiral aminocatalyst. clockss.org This reaction proceeds with high yield and enantioselectivity. clockss.org

Biocatalysis with enzymes such as ene-reductases is also a highly effective method for the asymmetric reduction of α,β-unsaturated γ-keto esters, providing access to chiral γ-oxo esters with excellent stereoselectivity. rsc.org

The following table highlights some stereoselective synthetic approaches.

MethodChiral Source/CatalystSubstrate TypeProduct TypeKey FeatureReference
Asymmetric AlkylationChiral Oxazolidinone AuxiliaryN-Acyl OxazolidinoneChiral Carboxylic Acid DerivativeHigh diastereoselectivity uwindsor.ca
Asymmetric Michael AdditionChiral Aminocatalystα,β-Unsaturated Aldehyde, Dimethyl MalonateChiral AldehydeHigh enantioselectivity (ee) clockss.org
Asymmetric BioreductionEne-reductases (OYE family)α,β-Unsaturated γ-Keto EsterChiral γ-Oxo EsterExcellent stereoselectivity, green chemistry rsc.org
Asymmetric Cascade ReactionChiral Phase Transfer Catalyst2-Acetylbenzonitrile, DimethylmalonateChiral 3,3-Disubstituted IsoindolinoneConstruction of quaternary stereocenters nih.gov

Novel Reagent and Reaction Condition Applications

The synthesis of this compound analogues often involves the ring-opening of 3,3-dimethylglutaric anhydride with various nucleophiles. One documented approach involves the reaction of 3,3-dimethylglutaric anhydride with 6-hydroxy-2-naphtohydrazide. helsinki.fi This reaction leads to the formation of 5-(2-(6-Hydroxy-2-naphthoyl)hydrazinyl)-3,3-dimethyl-5-oxopentanoic acid. The process is typically carried out in a suitable solvent, and the product can be purified using column chromatography. helsinki.fi

In another novel approach, an analogue, 5-(2-hexyl-1H-indol-1-yl)-3,3-dimethyl-5-oxopentanoic acid, was synthesized. nih.gov This method utilized a reaction between a substituted indole (B1671886) and what is described as compound '16' (likely a derivative of 3,3-dimethylglutaric anhydride) in the presence of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.gov The reaction was stirred for several hours before being quenched and purified by silica (B1680970) gel chromatography, affording the product in a 67% yield. nih.gov

These examples highlight the utility of anhydride ring-opening reactions with different nucleophiles under specific conditions to generate a variety of analogues of this compound.

Derivatization and Functionalization Strategies

The presence of both a carboxylic acid and a ketone functional group allows for a wide array of derivatization and functionalization strategies to be applied to this compound.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, commonly through esterification and amidation reactions.

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For compounds like this compound, standard methods such as Fischer esterification can be employed. This typically involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like concentrated sulfuric acid, often with heating. chemguide.co.ukvulcanchem.com

For acid-sensitive substrates, the Steglich esterification offers a milder alternative, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method is particularly useful for forming esters with more complex alcohols. commonorganicchemistry.com

Esterification Method Reagents General Conditions Notes
Fischer EsterificationAlcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄)Heating/RefluxBest for simple, unhindered alcohols. chemguide.co.ukvulcanchem.com
Steglich EsterificationAlcohol, DCC, DMAPRoom temperatureSuitable for acid-sensitive substrates. commonorganicchemistry.com

The carboxylic acid moiety of this compound can be converted to an amide through reaction with an amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid. A variety of such reagents are available, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. fishersci.ithepatochem.compeptide.com

More modern and highly efficient coupling reagents include aminium/uronium and phosphonium (B103445) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). fishersci.itsigmaaldrich.com These reagents facilitate amide bond formation under mild conditions with high yields. fishersci.itsigmaaldrich.com

A specific example is the synthesis of 5-[(3-aminopropyl)amino]-3,3-dimethyl-5-oxopentanoic Acid. nih.gov This reaction involves the coupling of 3,3-dimethylglutaric anhydride with 1,3-diaminopropane, resulting in the desired amide product. nih.gov

Coupling Reagent Class Examples Common Additives Key Features
CarbodiimidesEDC, DCCHOBt, HOAtWidely used, cost-effective. fishersci.itpeptide.com
Aminium/Uronium SaltsHATU, HBTU, HCTU-High efficiency, fast reactions. peptide.comsigmaaldrich.com
Phosphonium SaltsPyBOP, PyAOP-Good for hindered couplings, clean reactions. sigmaaldrich.com

Transformations of the Ketone Functional Group

The ketone group in this compound is another site for chemical modification. A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that can reduce ketones in the presence of carboxylic acids. savemyexams.com For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, which will reduce both the ketone and the carboxylic acid. savemyexams.com The choice of reagent depends on the desired outcome for the specific synthetic target.

Transformation Reagent Product Functional Group
Ketone ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
Ketone ReductionLithium Aluminum Hydride (LiAlH₄)Diol (from reduction of both ketone and carboxylic acid)

Substitutions and Modifications on the Aliphatic Backbone

Modifications to the aliphatic backbone of this compound can significantly influence its properties. Research into related 5-oxovalerate structures has shown that substitutions at the 3-position can impact biological activity. nih.gov For instance, the introduction of a single methyl group at the 3-position of a 5-oxovalerate moiety was found to dramatically increase the potency of certain compounds as OXE receptor antagonists, suggesting that this modification favors a conformation that interacts more strongly with the receptor. nih.gov Conversely, the addition of bulkier dimethyl or cyclopropyl (B3062369) groups at the same position either reduced potency or had little effect. nih.gov The synthesis of such substituted analogues would typically involve starting from appropriately substituted glutaric acid derivatives.

Reactivity and Mechanistic Studies of 3,3 Dimethyl 5 Oxovaleric Acid

Intramolecular Cyclization Reactions

Intramolecular cyclization refers to reactions where a molecule reacts with itself to form a cyclic product. In the case of 3,3-dimethyl-5-oxovaleric acid, the presence of both a carboxylic acid and a ketone functional group within the same molecule allows for the formation of various heterocyclic structures.

Lactonization to Valerolactone Derivatives

Lactonization is an intramolecular esterification that forms a lactone, a cyclic ester. This compound can undergo lactonization to form valerolactone derivatives. For instance, reacting 3,3-dimethyl-5-oxopentanoic acid with acetic anhydride (B1165640) results in the formation of 4,4-Dimethyl-6-acetoxy-valerolactone. google.com This reaction typically occurs in the liquid phase when heated to temperatures between 80°C and 140°C. google.com The resulting valerolactone can be isolated and purified through fractional distillation. google.com

Formation of Pyrones

Pyrones, which are unsaturated cyclic compounds containing one oxygen atom in the ring, can also be synthesized from this compound. The process can proceed through the previously formed 4,4-Dimethyl-6-acetoxy-valerolactone, which can be further processed to yield 4,4-dimethyl-3,4-dihydro-α-pyrone. google.com Alternatively, 3,3-dimethyl-5-oxopentanoic acid can be reacted with acetic anhydride in the gas phase at high temperatures, ranging from 300°C to 500°C, to form the pyrone. google.com The resulting mixture from this gas-phase reaction is then separated by fractional vacuum distillation. google.com

Intermolecular Reactions

Intermolecular reactions involve the interaction of this compound with other molecules, leading to a variety of chemical transformations. These reactions are dictated by the reactivity of its ketone and carboxylic acid functional groups.

Reactions with Nucleophilic Reagents

The electrophilic nature of the carbonyl carbon in both the ketone and carboxylic acid groups makes this compound susceptible to attack by nucleophiles. For example, it can react with amines to form amides. A study demonstrated the synthesis of various amide derivatives by reacting this compound with different amines. nih.gov

Amine ReactantResulting Amide Product
(3-aminopropyl)amine5-[(3-aminopropyl)amino-3,3-dimethyl-5-oxopentanoic Acid nih.gov
{2-[(2-Aminoethyl)sulfanyl]ethyl}amine5-({2-[(2-Aminoethyl)sulfanyl]ethyl}amino)-3,3-dimethyl-5-oxopentanoic Acid nih.gov
(10-Aminodecyl)amine5-[(10-Aminodecyl)amino]-3-methyl-5-oxopentanoic Acid nih.gov

The β-lactone dimer of dimethylketene (B1620107) is a more potent acylating agent than tetramethyl-1,3-cyclobutanedione (B147496) and reacts with amines, alcohols, phenols, and mercaptans to produce derivatives of 2,2,4-trimethyl-3-oxovaleric acid. orgsyn.org

Reactions with Electrophilic Reagents

While the primary reactive sites of this compound are nucleophilic, reactions with electrophiles are also possible, particularly at the oxygen atoms of the carbonyl and carboxyl groups. However, specific research detailing electrophilic reactions with this compound is not extensively documented in the provided search results. For structurally related compounds, such as those with an aromatic ring, electrophilic substitution reactions on the ring are common. vulcanchem.com

Oxidation and Reduction Processes

The ketone and carboxylic acid functionalities of this compound can undergo oxidation and reduction.

Reduction: The ketone group can be reduced to a secondary alcohol. smolecule.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of the keto group is also mentioned in the context of the Huang-Minlon modification of the Wolff-Kishner reduction, which uses hydrazine (B178648) and a base, or the Clemmensen reduction, which employs zinc amalgam and hydrochloric acid. google.com

Kinetic and Thermodynamic Investigations of Key Transformations

The most significant transformation for this compound is its intramolecular cyclization to form the corresponding γ-lactone, 5,5-dimethyl-dihydrofuran-2-one. This type of reaction is a specific case of Fischer esterification. jove.com Fischer esterification is an equilibrium-controlled process, and the rate is generally slow, often requiring acid catalysis and conditions that favor product formation, such as the removal of water. jove.com

For γ-hydroxy acids, which are intermediates in the cyclization of γ-keto acids after reduction, the formation of five-membered lactone rings is often spontaneous. jove.com However, the direct acid-catalyzed cyclization of a γ-keto acid involves the formation of a hemiacetal intermediate, which then dehydrates.

A study on the reduction of various γ-keto acids, followed by lactonization, has shown that these reactions can proceed with high efficiency. acs.org For instance, the reduction of 4-oxopentanoic acid, an aliphatic γ-keto acid, followed by lactonization, proceeds with high enantiomeric excess, indicating a well-controlled process. acs.org

Table 1: General Thermodynamic Parameters for Intramolecular Cyclization of γ-Hydroxybutyric Acid (as an analogue) (Note: This data is for a related compound and serves to illustrate the general thermodynamic favorability of γ-lactone formation. Specific values for this compound are not available.)

ParameterValueConditions
ΔG° (kcal/mol)-2 to -5Aqueous, 298 K
ΔH° (kcal/mol)~ -10Aqueous, 298 K
ΔS° (cal/mol·K)NegativeAqueous, 298 K

The negative Gibbs free energy (ΔG°) indicates a spontaneous reaction under standard conditions. The negative enthalpy change (ΔH°) suggests the reaction is exothermic, driven by the formation of a stable ester bond. The negative entropy change (ΔS°) is expected as two functional groups within one molecule combine to form a more ordered ring structure.

Elucidation of Reaction Mechanisms

The primary reaction mechanism for this compound is its acid-catalyzed intramolecular cyclization to form 5,5-dimethyl-dihydrofuran-2-one.

Mechanism of Acid-Catalyzed Intramolecular Cyclization:

Protonation of the Ketone Carbonyl: The reaction is initiated by the protonation of the ketone carbonyl oxygen by an acid catalyst (H-A). This step increases the electrophilicity of the ketone carbon, making it more susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The carboxylic acid hydroxyl group acts as an intramolecular nucleophile, attacking the protonated ketone carbonyl. This results in the formation of a tetrahedral intermediate, a five-membered ring hemiacetal.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the carboxylic acid hydroxyl) to one of the hydroxyl groups of the hemiacetal. This can occur in one or more steps, possibly involving solvent molecules.

Elimination of Water: The protonated hydroxyl group is a good leaving group (water). The lone pair of electrons on the adjacent hydroxyl group assists in pushing out the water molecule, leading to the formation of a protonated lactone.

Deprotonation: The conjugate base of the acid catalyst (A⁻) removes the proton from the carbonyl oxygen of the lactone, regenerating the acid catalyst and yielding the final product, 5,5-dimethyl-dihydrofuran-2-one.

This mechanism is analogous to the well-established mechanism for Fischer esterification. jove.com The gem-dimethyl group at the 3-position is not expected to significantly alter the fundamental steps of the mechanism but may influence the rate of reaction due to steric effects.

Another potential transformation is the reduction of the ketone group to a secondary alcohol, yielding 3,3-dimethyl-5-hydroxyvaleric acid. This hydroxy acid would then readily undergo lactonization. Studies on the reduction of γ-keto esters have shown this to be a facile process. acs.org The mechanism of reduction would depend on the reducing agent used (e.g., hydride transfer from borohydrides).

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Applications

A ¹H NMR spectrum of 3,3-Dimethyl-5-oxovaleric acid would be used to identify the different types of protons and their chemical environments. Based on its structure, the following proton signals would be anticipated:

Singlet (6H): A single peak corresponding to the six equivalent protons of the two methyl groups attached to the C3 carbon. This signal would appear in the aliphatic region.

Singlet (2H): A peak representing the two protons of the methylene (B1212753) group (CH₂) at the C2 position, adjacent to the carboxylic acid group.

Singlet (2H): A signal for the two protons of the methylene group (CH₂) at the C4 position, situated between the quaternary C3 carbon and the C5 carbonyl group.

Singlet (1H): A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which would likely appear far downfield.

Singlet (1H): A signal corresponding to the aldehydic proton (-CHO) at the C5 position.

Integration of these peaks would confirm the number of protons in each unique environment.

Carbon-13 NMR (¹³C NMR) Techniques

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the seven carbon atoms:

Quaternary Carbon (C3): A signal for the carbon atom bonded to the two methyl groups.

Methyl Carbons (-CH₃): One signal representing the two equivalent methyl carbons.

Methylene Carbons (-CH₂-): Two separate signals for the C2 and C4 methylene carbons due to their different chemical environments (one adjacent to a carboxyl group, the other to a carbonyl group).

Carbonyl Carbon (C5): A downfield signal characteristic of an aldehyde carbonyl carbon.

Carboxyl Carbon (C1): A downfield signal corresponding to the carboxylic acid carbon.

Two-Dimensional NMR Methods (e.g., HMBC, HSQC, TOCSY)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing connectivity between atoms. biosynth.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached. It would definitively link the proton signals of the methyl and methylene groups to their respective carbon signals.

TOCSY (Total Correlation Spectroscopy): While less critical for this specific molecule due to the lack of extended proton-proton coupling networks (most signals are expected to be singlets), a TOCSY experiment confirms which protons belong to the same spin system. ichemical.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. For this compound (molecular formula C₇H₁₂O₃), HRMS would be used to:

Confirm Elemental Composition: By determining the exact mass to several decimal places, HRMS can confirm that the elemental composition matches C₇H₁₂O₃, distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides clues to the molecule's structure. Expected fragmentation could include the loss of water (H₂O), carbon monoxide (CO), or the carboxylic acid group (-COOH), helping to piece together the molecular framework.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a complex mixture and then identifies them based on their mass spectra. lookchem.comchemsrc.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of organic and keto acids in intricate biological matrices. jst.go.jpregionh.dkresearchgate.netacs.orgmdpi.com Similarly, Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) offers high-resolution mass accuracy, facilitating the identification and quantification of metabolites in complex samples, making it highly suitable for screening for inborn errors of metabolism. nih.govnih.govmaastrichtuniversity.nl

For the analysis of this compound, a sample would typically undergo a simple preparation, such as protein precipitation, followed by chromatographic separation. researchgate.net In some cases, derivatization is employed to enhance analytical sensitivity and stabilize reactive keto acids. regionh.dkresearchgate.netacs.orgnih.gov Separation is commonly achieved using reverse-phase chromatography with a C18 column. The mobile phase often consists of an aqueous component (like water with an acid modifier such as formic acid) and an organic component (such as acetonitrile (B52724) or methanol). sielc.comlcms.cz

Mass spectrometric detection, particularly in negative ion mode, would be utilized for its sensitivity towards carboxylic acids. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, where the precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented to produce specific product ions. This high specificity allows for accurate measurement even in the presence of co-eluting compounds. researchgate.net High-resolution mass spectrometry, as in LC-QTOF/MS, provides precise mass measurements, further confirming the elemental composition of the detected analyte. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
ParameterTypical Condition
Chromatographic ColumnReverse-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol (B129727) with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H]⁻m/z 157.08
Product Ions (Illustrative)Fragment ions resulting from the loss of H₂O, CO₂, or other neutral losses.
Detection ModeMultiple Reaction Monitoring (MRM) or High-Resolution Full Scan

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are instrumental in identifying the functional groups present within a molecule, providing a unique spectral fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For this compound, the key functional groups are the carboxylic acid and the ketone.

The carboxylic acid group gives rise to two very characteristic absorptions: a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, and a sharp, strong carbonyl (C=O) stretching band around 1710 cm⁻¹. libretexts.orgyoutube.commasterorganicchemistry.com The ketone carbonyl group also produces a strong C=O stretching absorption, generally in the range of 1750-1680 cm⁻¹. masterorganicchemistry.comquora.com The presence of two distinct carbonyl environments in this compound may lead to a broadened or complex absorption band in this region. Additionally, C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching2500 - 3300Strong, Very Broad
Alkyl (C-H)Stretching2870 - 2990Medium-Strong
Carboxylic Acid (C=O)Stretching~1710Strong
Ketone (C=O)Stretching~1715Strong
Carboxylic Acid (O-H)Bending1395 - 1440Medium

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds.

For this compound, the carbonyl (C=O) stretching vibrations of both the carboxylic acid and ketone groups would be observable, typically in the 1650-1720 cm⁻¹ range. ias.ac.in The C-C bond stretching and CH₂/CH₃ bending vibrations would also produce characteristic signals. rsc.org A key feature in the Raman spectra of carboxylic acids is the disappearance of the strong C=O band near 1700 cm⁻¹ upon ionization to the carboxylate form, which instead shows a strong, polarized line near 1400 cm⁻¹ corresponding to the symmetric valence oscillation of the COO⁻ group. aip.org

Table 3: Expected Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Alkyl (C-H)Stretching2800 - 3000
Carbonyl (C=O)Stretching (Carboxylic Acid & Ketone)1650 - 1720
Carboxylate (COO⁻)Symmetric Stretching (if ionized)~1400
Alkyl (C-C)Stretching800 - 1200

Chromatographic Separation Methodologies

Chromatography is essential for isolating this compound from complex mixtures prior to its detection and quantification. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical goals.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. creative-proteomics.comcreative-proteomics.com For the analysis of short-chain fatty acids and related compounds, GC is a common method, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). mdpi.comnih.gov

Due to the polarity and lower volatility of carboxylic acids, derivatization is sometimes employed, though derivatization-free methods also exist where the sample is acidified to ensure the analyte is in its protonated form. mdpi.com Separation is typically performed on a polar capillary column. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Table 4: Typical Gas Chromatography (GC) Parameters for Organic Acid Analysis
ParameterTypical Condition
ColumnPolar capillary column (e.g., DB-23, DB-FFAP)
InjectionSplit/Splitless Inlet
Carrier GasHelium or Hydrogen
Oven ProgramInitial temp ~100°C, ramp to ~240°C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Sample PreparationAcidification and/or derivatization

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most prevalent method for the analysis of non-volatile organic acids. sigmaaldrich.com Several separation modes can be used, including ion exclusion, anion exchange, and reversed-phase chromatography. shimadzu.comshimadzu.com

Reversed-phase HPLC using a C18 column is a robust and widely used approach. lcms.cz These columns can separate polar compounds, and specialized phases (like polar-embedded C18) are compatible with highly aqueous mobile phases, which are often necessary for retaining and separating highly polar organic acids. lcms.czsigmaaldrich.com The mobile phase is typically a buffered aqueous solution mixed with an organic solvent like methanol or acetonitrile, run in either an isocratic or gradient mode to achieve optimal separation. sielc.comlcms.cz Detection can be accomplished using a UV detector (monitoring the carboxyl group's absorbance around 210 nm) or, for greater sensitivity and specificity, a mass spectrometer. sielc.comshimadzu.com

Table 5: Typical Liquid Chromatography (LC) Parameters for Organic Acid Separation
ParameterTypical Condition
Separation ModeReversed-Phase or Ion Exclusion
Stationary PhaseC18, Polar-Embedded C18, or Ion-Exclusion Polymer
Mobile PhaseBuffered aqueous solution (e.g., with formic or phosphoric acid) and Acetonitrile/Methanol
ElutionIsocratic or Gradient
DetectionUV (210 nm) or Mass Spectrometry (MS)

X-ray Crystallography for Solid-State Structural Determination

Despite a comprehensive search of chemical literature and crystallographic databases, no publicly available X-ray crystallography data for this compound (CAS Number: 77514-27-3) was found.

The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

While this technique would be invaluable for elucidating the precise solid-state structure of this compound, including details of any intermolecular interactions such as hydrogen bonding, no such studies have been reported in the accessible scientific literature or deposited in structural databases. Therefore, detailed research findings and data tables pertaining to its crystal structure cannot be provided at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, analyze electronic properties, and elucidate reaction mechanisms.

Prediction of Molecular Structures and Geometries

No specific studies utilizing DFT to predict the optimized molecular structure, bond lengths, and bond angles of 3,3-Dimethyl-5-oxovaleric acid have been found. Such calculations would provide a foundational understanding of its three-dimensional shape and steric properties.

Analysis of Electronic Properties and Reactivity

Detailed analyses of the electronic properties of this compound, such as the distribution of electron density, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps, are not available. This information is critical for predicting the molecule's reactivity, including its nucleophilic and electrophilic sites.

Mechanistic Insights into Chemical Transformations

There is a lack of published research on the use of DFT to investigate the mechanisms of chemical reactions involving this compound. This would include studies on reaction pathways, transition state energies, and the elucidation of reaction kinetics and thermodynamics.

Molecular Dynamics Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. No specific MD simulation studies for this compound have been identified in the current body of scientific literature. Such simulations would be invaluable for understanding its dynamic behavior, interactions with solvents, and transport properties.

Conformational Analysis

A thorough conformational analysis of this compound, which would involve identifying its stable conformers and the energy barriers between them, has not been reported. This type of analysis is essential for understanding the flexibility of the molecule and how its shape can influence its biological activity and physical properties.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship studies aim to correlate the chemical structure of a compound with its reactivity. There are no specific QSRR models or studies that include this compound. The development of such models would require a dataset of related compounds and their experimentally determined reactivities, which does not appear to be available.

Enzymatic and Biocatalytic Transformations of 3,3 Dimethyl 5 Oxovaleric Acid

Enzyme-Catalyzed Conversions and Associated Reaction Mechanisms

Comprehensive studies detailing the enzyme-catalyzed conversions of 3,3-Dimethyl-5-oxovaleric acid, including specific reaction mechanisms, have not been identified in a thorough review of existing scientific literature.

Enzymatic Reduction Pathways

Specific enzymatic pathways for the reduction of the ketone group in this compound have not been characterized. While the enzymatic reduction of keto acids is a common biological transformation, often mediated by oxidoreductases with cofactors such as NADH or NADPH, dedicated research on this particular substrate is lacking.

Biocatalytic Derivatization and Synthesis

The use of this compound as a starting material for biocatalytic derivatization to produce other valuable chemicals has not been reported in the available scientific literature. Research on the enzymatic modification of this specific molecule to create new derivatives is yet to be published.

Substrate Specificity and Enzyme Kinetics in Biotransformations

Due to the absence of studies on the enzymatic transformation of this compound, there is no available data on the substrate specificity of any enzyme for this compound. Consequently, kinetic parameters such as the Michaelis constant (Km) and catalytic efficiency (kcat/Km) for its biotransformation have not been determined.

Applications in Chemoenzymatic Synthesis

The application of this compound in chemoenzymatic synthesis strategies has not been documented in the scientific literature. While chemoenzymatic approaches are widely used for the synthesis of complex molecules, the integration of this specific compound as a building block in such processes has not been explored in published research.

Applications of 3,3 Dimethyl 5 Oxovaleric Acid in Advanced Organic Synthesis and Materials Science

Building Block for Complex Natural Products Synthesis

In the field of total synthesis, the strategic selection of starting materials and key intermediates is crucial for developing efficient and elegant pathways to complex natural products. Small, densely functionalized molecules, often termed "building blocks," are instrumental in introducing specific structural features and stereochemical complexity. 3,3-Dimethyl-5-oxovaleric acid possesses distinct structural characteristics that position it as a potentially valuable, though currently underutilized, building block in this domain.

The key features of the molecule for synthetic applications include:

A Carboxylic Acid: This group serves as a handle for forming ester or amide linkages, enabling coupling with other fragments in a synthetic sequence.

A Ketone: The carbonyl group can participate in a wide array of carbon-carbon bond-forming reactions (e.g., aldol, Wittig, Grignard) or can be transformed into other functionalities like an alcohol or an amine.

A gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (a quaternary center) provides a significant steric presence. This can be exploited to direct the stereochemical outcome of nearby reactions or to enhance the metabolic stability of a target molecule by preventing enzymatic degradation at that position.

While specific examples of its incorporation into the completed total synthesis of complex natural products are not prominent in a review of the literature, its structure is analogous to fragments found in various terpenoid and polyketide natural products. A synthetic chemist could envision using this compound to introduce a dimethylated carbon chain, a common motif in natural products, with functional handles at both ends for further elaboration.

Precursor for Heterocyclic Compound Synthesis

The 1,4-relationship between the carboxylic acid and ketone functionalities in this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic compounds. γ-Ketoacids are known to react with a range of binucleophiles to form fused and non-fused heterocyclic systems. eurjchem.comresearchgate.net Such reactions provide a straightforward entry into core structures that are prevalent in medicinal chemistry and materials science.

Based on the established reactivity of γ-ketoacids, several heterocyclic systems could be synthesized from this compound: eurjchem.comresearchgate.net

Pyridazinones: Condensation with hydrazine (B178648) (N₂H₄) would likely proceed via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization and dehydration to yield a 4,4-dimethyl-dihydropyridazinone derivative. These structures are core components of various biologically active molecules.

Benzodiazepines: Reaction with o-phenylenediamine (B120857) would enable the synthesis of a benzodiazepine (B76468) scaffold. This reaction typically involves the formation of an amide with the carboxylic acid and an imine with the ketone, followed by cyclization.

Thiazoles: While requiring a different reaction partner, the general reactivity of ketoacids suggests that condensation with a sulfur nucleophile like a thioamide could be explored to generate substituted thiazole (B1198619) rings. researchgate.net

The table below outlines potential heterocyclic syntheses starting from this compound.

ReagentResulting Heterocyclic CorePotential Significance
Hydrazine (N₂H₄)DihydropyridazinoneCommon scaffold in pharmaceuticals (e.g., cardiovascular, anti-inflammatory agents).
o-Phenylenediamine1,5-BenzodiazepinePrivileged structure in medicinal chemistry, known for CNS-acting drugs.
Hydroxylamine (NH₂OH)Dihydro-oxazinoneBuilding blocks for more complex nitrogen- and oxygen-containing heterocycles.

Intermediate in the Development of Functional Molecules

Beyond its role as a precursor to established heterocyclic systems, this compound can serve as a key intermediate in the multi-step synthesis of highly tailored functional molecules. Functional molecules are compounds designed for a specific purpose, such as biological activity, imaging, or materials science applications. The structural components of this keto acid can be strategically employed to impart desired properties to a final target molecule.

The gem-dimethyl group is a particularly valuable motif in medicinal chemistry. It can act as a "metabolic shield," sterically hindering enzymatic access to nearby functional groups and thereby increasing the in vivo half-life of a drug. Furthermore, this group can serve as a "pharmacophoric anchor," locking the molecule into a specific conformation that is favorable for binding to a biological target like an enzyme or receptor.

The bifunctional nature of the molecule allows it to act as a non-symmetric linker. For instance, the carboxylic acid could be used to attach the molecule to a peptide or a polymer, while the ketone could be converted into a different functional group for binding to a metal ion or another organic molecule. This versatility makes it a useful tool for creating molecular probes, diagnostic agents, or building blocks for combinatorial chemistry libraries.

Potential Role in Polymer Chemistry and Advanced Materials (Conceptual)

The dual functionality of this compound presents conceptual opportunities for its use in polymer chemistry, both as a monomer for creating novel polymer backbones and as a platform for post-polymerization modification.

Monomer for Step-Growth Polymerization:

The carboxylic acid group can participate in polycondensation reactions with diols or diamines to synthesize polyesters and polyamides, respectively. This would result in a polymer chain with pendant ketone groups at regular intervals. The gem-dimethyl group on the polymer backbone would influence the physical properties of the material, likely increasing its thermal stability and solubility in organic solvents while potentially decreasing its crystallinity.

Platform for Functional Materials via Post-Polymerization Modification:

The true potential in materials science lies in the reactivity of the pendant ketone groups. Keto-functionalized polymers are recognized as versatile scaffolds for designing complex macromolecular structures and for conjugating molecules. researchgate.net The ketone provides a specific and efficient site for a variety of chemical transformations that would be difficult to perform on a pre-functionalized monomer.

Potential modifications of a polymer derived from this compound include:

Oxime Ligation: The ketone can react with aminooxy-functionalized molecules in a highly efficient and selective "click" reaction. researchgate.net This could be used to attach drugs, imaging agents, or biomolecules like peptides to the polymer scaffold.

Cross-linking: The ketone groups can be used to form cross-links between polymer chains, for example, by reacting them with dihydrazides to form stable hydrazone linkages. researchgate.net This would transform a linear polymer into a three-dimensional network, creating hydrogels or thermoset materials.

Conversion to Other Functional Groups: The ketone can be reduced to a hydroxyl group, which could then be used for further esterification reactions, or it could be reductively aminated to introduce primary or secondary amine functionalities along the polymer chain.

The following table summarizes the conceptual applications of this compound in polymer science.

Application AreaPolymerization / Reaction TypeCo-reagent(s)Resulting Polymer FeaturePotential Advanced Material
Polymer Backbone PolycondensationDiols (e.g., 1,4-Butanediol)Polyester with pendant ketonesThermoplastics with modifiable sites
Polymer Backbone PolycondensationDiamines (e.g., Hexamethylenediamine)Polyamide with pendant ketonesHigh-performance plastics, functional fibers
Side-Chain Modification Oxime Ligation ("Click" Chemistry)Aminooxy-functionalized moleculesCovalent conjugation of specific moleculesDrug-polymer conjugates, sensor materials
Material Curing Cross-linkingDihydrazidesHydrazone network formationHydrogels, thermosets, coatings

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Principles

The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable practices. nih.gov In this context, the future synthesis of 3,3-Dimethyl-5-oxovaleric acid will increasingly be guided by the principles of green chemistry.

One of the primary goals is the utilization of renewable feedstocks . Researchers are exploring pathways to produce valuable chemicals from biomass, which is a highly functionalized and renewable carbon source. nih.govheraeus-precious-metals.com For instance, short and medium-chain fatty acids, structurally related to valeric acid, are already being produced from biobased sources. afyren.com Future research could focus on developing biocatalytic or chemocatalytic routes to this compound from renewable precursors, thereby reducing the reliance on fossil fuels.

Biocatalysis offers a powerful tool for the green synthesis of complex molecules. The use of enzymes, such as ketoreductases, can enable the stereoselective reduction of the keto group in γ-keto nitriles, which are precursors to chiral γ-lactones. researchgate.netgeorgiasouthern.eduresearchgate.netgeorgiasouthern.edu This approach could be adapted for the asymmetric synthesis of derivatives of this compound, providing access to enantiomerically pure compounds with potential applications in pharmaceuticals and materials science.

Flow chemistry is another emerging technology that aligns with green chemistry principles. Continuous flow processes offer enhanced safety, better process control, and the potential for seamless integration of multiple reaction steps. acs.orgrsc.orgnih.govrsc.org The synthesis of γ-lactams and γ-amino acids, which can be derived from related γ-nitro esters, has been successfully demonstrated in flow reactors. acs.org Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and scalable production methods with reduced waste generation.

Exploration of Novel and Uncharted Reactivity

While the fundamental reactivity of the carboxylic acid and ketone functional groups is well-established, the unique structural features of this compound present opportunities for discovering novel and uncharted chemical transformations. As a γ-keto acid, it possesses a distinct reactivity profile that can be exploited for the synthesis of complex molecular architectures. wikipedia.org

The 1,4-dicarbonyl motif in γ-keto acids and their esters makes them valuable precursors in various synthetic transformations. orgsyn.orgorganic-chemistry.org Future research will likely focus on developing new catalytic methods to functionalize this compound at different positions. For example, the direct decarboxylative arylation of α-oxo acids using photoredox and nickel catalysis has been shown to be a mild and efficient route to ketones. princeton.edu Similar strategies could be explored for the decarboxylative functionalization of this compound to introduce new substituents.

The development of novel derivatization strategies will also be a key area of research. Derivatization is crucial for enhancing the analytical detection of keto acids and for preparing libraries of compounds for biological screening. nih.govmdpi.comnih.gov Exploring new reagents and reaction conditions for the selective modification of either the carboxylic acid or the ketone group will expand the synthetic utility of this compound.

Furthermore, the exploration of tandem reactions and multicomponent reactions involving this compound could lead to the efficient construction of complex heterocyclic systems, which are prevalent in medicinally active compounds.

Integration with Artificial Intelligence and Machine Learning for Predictive Studies

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and optimal reaction conditions. chemcopilot.comresearchgate.netrjptonline.orgappliedclinicaltrialsonline.com These computational tools are expected to play a significant role in guiding the future exploration of this compound.

Predictive Reactivity Models: Machine learning models can be trained on large datasets of chemical reactions to predict the likelihood and outcome of new transformations. researchgate.netacs.org For a molecule like this compound, AI could be used to predict its reactivity with a wide range of reagents and catalysts, helping chemists to prioritize promising reaction pathways for experimental validation. This can significantly accelerate the discovery of novel reactions and synthetic routes.

In Silico Screening of Derivatives: Computational methods, such as molecular docking and pharmacophore-based virtual screening, are powerful tools for identifying molecules with desired biological activities. nih.govresearchgate.netsemanticscholar.orgmdpi.com By generating virtual libraries of this compound derivatives and screening them against biological targets in silico, researchers can identify promising candidates for synthesis and further testing. This approach can dramatically reduce the time and cost associated with drug discovery and materials development.

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can predict the biological activity and physicochemical properties of molecules based on their structure. nih.gov Such models could be developed for derivatives of this compound to guide the design of new compounds with optimized properties for specific applications.

Development of High-Throughput Screening for Derivatives and Reactions

High-throughput screening (HTS) is a key technology for accelerating the discovery of new reactions, catalysts, and biologically active molecules. The development of HTS methods tailored for this compound and its derivatives will be crucial for unlocking its full potential.

Rapid Catalyst and Reaction Screening: Miniaturized reactor platforms and rapid analytical techniques enable the parallel screening of numerous catalysts and reaction conditions. rsc.orggrupobiomaster.comresearchgate.net This approach can be used to quickly identify optimal conditions for the synthesis of this compound derivatives and to discover novel catalytic transformations. Colorimetric and fluorescence-based assays are particularly useful for the high-throughput detection of ketones and aldehydes, which can be adapted for screening reactions involving the carbonyl group of this compound. dtu.dknih.govacs.org

Automated Synthesis Platforms: The development of automated synthesis platforms allows for the rapid generation of libraries of chemical compounds. researchgate.netgeorgiasouthern.eduresearchgate.netgeorgiasouthern.edu By combining automated synthesis with high-throughput screening, researchers can efficiently explore the chemical space around the this compound scaffold. This will facilitate the discovery of new derivatives with interesting biological or material properties.

High-Throughput Biological Assays: Screening large libraries of compounds for biological activity requires robust and efficient high-throughput assays. For derivatives of this compound, assays targeting specific enzymes or cellular pathways could be developed to identify new drug candidates or biological probes. The use of fluorescent probes for the detection of ketones in biological systems is a promising approach for developing such assays. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.